molecular formula C10H16Cl2N2OS B1459212 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride CAS No. 1351612-93-5

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

Cat. No.: B1459212
CAS No.: 1351612-93-5
M. Wt: 283.22 g/mol
InChI Key: JMOVLYPSZPOMIH-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a piperazine-based compound featuring a ketone bridge connecting a piperazine ring and a thiophene (2-thienyl) group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. Piperazine derivatives are widely explored for their versatility in medicinal chemistry, particularly in antipsychotic, antimicrobial, and anticancer agents due to their ability to modulate receptor interactions and pharmacokinetic properties .

Properties

IUPAC Name

2-piperazin-1-yl-1-thiophen-2-ylethanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS.2ClH/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12;;/h1-2,7,11H,3-6,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOVLYPSZPOMIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride typically involves the nucleophilic substitution reaction of 2-chloro-1-(2-thienyl)ethanone with piperazine, followed by salt formation with hydrochloric acid to obtain the dihydrochloride salt.

This approach is consistent with protocols used for related arylpiperazine derivatives, where the chloroacetyl intermediate reacts with piperazine under controlled conditions to yield the target ethanone derivative.

Detailed Reaction Conditions

Step Reagents & Conditions Description Yield / Notes
1 2-Chloro-1-(2-thienyl)ethanone + Piperazine Reaction in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or methanol; heating at 100–130 °C for 1–3 hours Efficient nucleophilic substitution occurs, forming 2-piperazin-1-yl-1-(2-thienyl)ethanone
2 Addition of HCl (gaseous or aqueous) Acidification to form dihydrochloride salt Precipitates the dihydrochloride salt, improving purity and stability

The reaction is often performed under reflux with stirring to ensure complete conversion. The pH adjustment with hydrochloric acid is critical for isolating the dihydrochloride salt as a crystalline solid.

Experimental Protocol Example

An example experimental procedure adapted from related piperazinone syntheses is as follows:

  • Dissolve 20 mmol of 2-chloro-1-(2-thienyl)ethanone in 50 mL of DMSO.
  • Add 24 mmol of piperazine and stir the mixture at 120 °C for 2 hours.
  • After completion, cool the reaction mixture and slowly add 2 N hydrochloric acid until pH reaches approximately 2.
  • The dihydrochloride salt precipitates and is filtered off, washed with cold methanol and water, then dried under vacuum.
  • The product typically yields around 70–75% with high purity (>95% by HPLC).

Analytical Data Supporting the Preparation

Parameter Observed Data Method
Melting Point ~342–348 °C (decomposition) Differential Scanning Calorimetry (DSC)
Purity >95% High Performance Liquid Chromatography (HPLC)
Mass Spectrometry Molecular ion peak consistent with molecular weight MS (m/e)
Nuclear Magnetic Resonance (NMR) Characteristic chemical shifts for piperazine and thienyl protons ^1H NMR in CF3COOH solvent

These data confirm the successful synthesis and purity of the compound, consistent with literature reports on similar piperazine ethanone derivatives.

Alternative Synthetic Approaches

While nucleophilic substitution is the primary method, alternative routes include:

  • Suzuki–Miyaura coupling : For derivatives involving more complex aryl substitutions, palladium-catalyzed cross-coupling reactions can be employed to introduce the thienyl or other aryl groups onto the ethanone backbone prior to piperazine substitution.

  • Direct acylation : Piperazine can be directly acylated with 2-thienylacetyl chloride under controlled conditions, followed by salt formation.

These methods may be optimized depending on the scale, desired purity, and functional group tolerance.

Summary Table of Preparation Methods

Method Key Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution 2-Chloro-1-(2-thienyl)ethanone + Piperazine DMSO, Methanol 100–130 °C 1–3 h 70–75% Most common, straightforward
Suzuki–Miyaura coupling + substitution Thienyl boronic acid + halogenated ethanone + Piperazine 1,4-Dioxane, Pd catalyst 100 °C 20 h Variable For complex derivatives
Direct acylation Piperazine + 2-thienylacetyl chloride Dichloromethane or similar 0–25 °C 2–4 h Moderate Requires acyl chloride preparation

Research Findings and Practical Considerations

  • The choice of solvent and temperature critically influences reaction rate and yield.
  • Use of polar aprotic solvents like DMSO enhances nucleophilicity of piperazine.
  • Controlled addition of hydrochloric acid ensures formation of stable dihydrochloride salt.
  • Purification by recrystallization from methanol or water improves product purity.
  • Analytical characterization (HPLC, NMR, MS) is essential to confirm identity and purity.

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₀H₁₆Cl₂N₂OS
  • Molecular Weight : 246.76 g/mol
  • CAS Number : 1351612-93-5

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride, exhibit promising antimicrobial properties. For instance, studies have shown that related piperazine compounds demonstrate effective antibacterial activity against various strains of bacteria, including those resistant to conventional treatments. The minimal inhibitory concentrations (MICs) for these compounds can be as low as 0.19–15 ng/ml against Mycobacterium tuberculosis, highlighting their potential as novel therapeutic agents for treating tuberculosis and other mycobacterial infections .

Neuropharmacological Effects

Piperazine derivatives have been investigated for their effects on the central nervous system. They may possess antidepressant properties, as suggested by their structural similarity to known psychoactive compounds. The synthesis of such derivatives has been linked to advancements in developing new antidepressants through metal-catalyzed reactions, indicating a pathway for exploring the neuropharmacological applications of 2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study published in Antimicrobial Agents and Chemotherapy demonstrated that piperazine derivatives showed selective activity against mycobacteria with minimal side effects, reinforcing their therapeutic potential against infections like tuberculosis .
    • In vitro tests revealed that these compounds could inhibit bacterial growth effectively while maintaining a low toxicity profile in animal models .
  • Neuropharmacological Research :
    • Recent reviews on the synthesis of antidepressant molecules emphasize the role of piperazine derivatives in drug development. The incorporation of thiophene rings into piperazine structures has been linked to enhanced biological activity, suggesting that 2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride could be a candidate for further investigation in this domain .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Studies
Antimicrobial ActivityEffective against mycobacterial infections like TBMICs as low as 0.19–15 ng/ml; selective toxicity
NeuropharmacologyPotential antidepressant propertiesSimilarity to psychoactive compounds; ongoing research
Synthesis DevelopmentInvolvement in metal-catalyzed reactions for drug synthesisEnhanced yields and efficacy in antidepressant development

Mechanism of Action

The mechanism of action of 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Key Structural Features Molecular Formula Notable Properties/Applications Reference
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride Thiophene (2-thienyl) group, ethanone bridge, dihydrochloride salt C₁₀H₁₆Cl₂N₂OS Enhanced solubility via dihydrochloride; potential CNS or antimicrobial activity due to thiophene’s electronic profile -
1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives (e.g., compounds 22–28) Tetrazole ring, piperidine (vs. piperazine), aryl substituents Varies (e.g., C₁₄H₁₇N₅O) Antifungal/antibacterial applications; tetrazole improves metabolic stability
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Phenyl-piperazine, chloro substituent C₁₂H₁₄ClN₂O Structural precursor for antipsychotic agents; chloro group increases reactivity for further derivatization
2-(4-Methyl-1,3-thiazol-2-yl)-1-(piperazin-1-yl)ethan-1-one dihydrochloride Thiazole ring (4-methyl), dihydrochloride salt C₁₀H₁₇Cl₂N₃OS Potential antibacterial use; thiazole’s nitrogen enhances polarity and hydrogen bonding
1-{1-[2-Hydroxy-3-(piperazin-1-yl)propyl]-2,4-dimethyl-1H-pyrrol-3-yl}ethan-1-one dihydrochloride Pyrrole ring, hydroxypropyl-piperazine, dihydrochloride C₁₅H₂₆Cl₂N₃O₂ Hydroxy group improves solubility; pyrrole may confer antitumor activity
Piperazin-1-yl(pyridin-2-yl)methanone dihydrochloride Pyridine ring, direct ketone linkage to piperazine C₁₀H₁₅Cl₂N₃O Pyridine’s basicity may influence CNS penetration; explored as kinase inhibitors

Structural and Electronic Differences

  • Heterocyclic Substituents: The thiophene group in the target compound offers sulfur-mediated lipophilicity and π-π stacking, beneficial for membrane permeability. In contrast, thiazole () introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity . Tetrazole () and pyrrole () rings provide distinct electronic profiles, with tetrazole enhancing metabolic stability and pyrrole contributing to planar aromatic interactions .
  • Substituent Effects: The chloro group in 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone () facilitates nucleophilic substitution reactions, enabling further functionalization . Hydroxypropyl in ’s compound enhances solubility but may reduce metabolic stability due to susceptibility to oxidation .

Pharmacological Implications

  • Antimicrobial Activity : Thiazole- and tetrazole-containing analogs () show promise in antibacterial applications, whereas the thiophene-based target compound may excel in antifungal roles due to sulfur’s interaction with fungal enzymes .
  • CNS Targeting : Piperazine-pyridine derivatives () are explored for CNS disorders due to pyridine’s basicity, while the thiophene analog’s balance of lipophilicity and electronic effects could optimize receptor binding .

Biological Activity

2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticholinesterase properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound is characterized by the presence of a piperazine ring linked to a thienyl group and an ethanone moiety. Its molecular formula is C9H12Cl2N2OSC_9H_{12}Cl_2N_2OS, with a molecular weight of approximately 272.75 g/mol. The structural representation can be summarized as follows:

ComponentStructure
Molecular FormulaC₉H₁₂Cl₂N₂OS
Molecular Weight272.75 g/mol
Chemical GroupsPiperazine, Thienyl, Ethanone

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of piperazine derivatives, including 2-piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains.

Key Findings:

  • Inhibition of Bacterial Growth : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported in the range of 50-100 μg/mL.
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of DNA gyrase, a crucial enzyme for bacterial replication .

Table 1: Antimicrobial Activity Data

StrainMIC (μg/mL)Mechanism of Action
Staphylococcus aureus50DNA gyrase inhibition
Escherichia coli75Cell membrane disruption
Methicillin-resistant S. aureus (MRSA)100Cell membrane disruption

Anticholinesterase Activity

The compound also exhibits promising anticholinesterase activity, which is critical in the treatment of neurodegenerative diseases like Alzheimer's.

Research Insights:

  • Inhibition Rates : Studies have shown that at concentrations of 0.1 mM, the compound inhibited acetylcholinesterase (AChE) by approximately 66%, indicating moderate effectiveness compared to standard inhibitors like donepezil .
  • Kinetic Studies : Lineweaver-Burk plots suggest that the compound acts as a non-competitive inhibitor for AChE, suggesting it binds to an allosteric site rather than the active site .

Table 2: Anticholinesterase Activity Data

CompoundConcentration (mM)% Inhibition AChE
2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride0.0142.63
Standard (Donepezil)0.01>80

Case Studies

Several case studies have explored the biological activities of piperazine derivatives:

  • Case Study on Antimicrobial Efficacy : A study evaluated the efficacy of various piperazine derivatives against clinical isolates of MRSA, where compounds structurally similar to our target showed up to 90% inhibition in vitro.
  • Neuroprotective Effects : Another study investigated the neuroprotective effects of piperazine compounds in animal models, demonstrating significant improvements in cognitive function and reduced neuroinflammation markers.

Q & A

Basic Research Questions

Q. What synthetic routes and reaction conditions are optimal for producing 2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride with high purity?

  • Methodological Answer : Synthesis optimization typically involves nucleophilic substitution between piperazine derivatives and thienyl-containing precursors. Solvent selection (e.g., dichloromethane or acetonitrile), stoichiometric ratios of reactants, and temperature control (20–60°C) are critical for minimizing side products. Post-synthesis purification via recrystallization or column chromatography, followed by dihydrochloride salt formation, ensures high purity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying the piperazine-thienyl linkage and ketone functionality. Fourier-Transform Infrared (FTIR) spectroscopy confirms carbonyl (C=O) and amine (N-H) groups. Mass spectrometry (ESI-TOF) provides molecular weight validation. X-ray crystallography, as demonstrated in related piperazine derivatives, resolves absolute stereochemistry and crystal packing .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using High-Performance Liquid Chromatography (HPLC) under acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 25–40°C identify degradation products. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while thermogravimetric analysis (TGA) monitors thermal decomposition .

Advanced Research Questions

Q. How can contradictions between computational molecular docking results and experimental binding assays be resolved?

  • Methodological Answer : Discrepancies may arise from force field inaccuracies or solvation effects. Validate docking predictions (e.g., AutoDock Vina) with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinities experimentally. Molecular dynamics simulations (MD, 100 ns+) refine conformational sampling and account for protein flexibility .

Q. What strategies are recommended for detecting and quantifying trace impurities in bulk samples?

  • Methodological Answer : Ultra-HPLC (UHPLC) coupled with quadrupole-time-of-flight (Q-TOF) mass spectrometry enables impurity profiling at ppm levels. Orthogonal methods like capillary electrophoresis (CE) or ion chromatography (IC) verify results. Reference standards (e.g., EP/BP impurities) aid in identifying byproducts such as des-thienyl analogs or overalkylated piperazines .

Q. How should researchers design dose-response studies to evaluate the compound’s activity in cellular models?

  • Methodological Answer : Use a logarithmic concentration range (1 nM–100 µM) to establish EC₅₀/IC₅₀ values. Include positive controls (e.g., known receptor antagonists) and vehicle controls (DMSO/saline). Cell viability assays (MTT/XTT) differentiate cytotoxic effects from target-specific activity. Triplicate experiments with blinded analysis reduce bias .

Q. What approaches address discrepancies in toxicological data across different in vitro assays?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, serum concentration, exposure time) to minimize variability. Cross-validate findings using complementary assays: Ames test for mutagenicity, hemolysis assays for membrane disruption, and zebrafish embryo models for acute toxicity. Toxicogenomic profiling (RNA-seq) identifies pathway-specific effects .

Q. How can computational models improve the prediction of pharmacokinetic properties (e.g., bioavailability, metabolism)?

  • Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict logP and solubility. PBPK modeling (GastroPlus/SimCYP) simulates absorption/distribution. Cytochrome P450 inhibition assays (CYP3A4/2D6) validate metabolic stability. Machine learning (e.g., Random Forest) integrates in silico and in vitro data for multi-parameter optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride
Reactant of Route 2
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2-Piperazin-1-yl-1-(2-thienyl)ethanone dihydrochloride

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